molecular formula C18H19N5S B12054576 4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-96-8

4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12054576
CAS No.: 478255-96-8
M. Wt: 337.4 g/mol
InChI Key: ZTVZJHFLQJKIRQ-XDHOZWIPSA-N
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Description

4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethylamino group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to achieve efficient and cost-effective production. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for biochemical studies.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an antimicrobial agent, and its derivatives are being studied for their potential use in treating various diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for use in various industrial applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4,4’,4’'-Tris[phenyl(m-tolyl)amino]triphenylamine
  • N,N’-Bis[4-di(m-tolyl)aminophenyl]-N,N’-diphenylbenzidine
  • 4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl

Comparison: Compared to these similar compounds, 4-((4-(Dimethylamino)benzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups and its versatile reactivity. Its structure allows for a wide range of chemical modifications, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

478255-96-8

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5S/c1-13-5-4-6-15(11-13)17-20-21-18(24)23(17)19-12-14-7-9-16(10-8-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+

InChI Key

ZTVZJHFLQJKIRQ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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